1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

sEH inhibition IC₅₀ urea pharmacophore

This conformationally restricted urea, CAS 894029-98-2, is a potent sEH inhibitor (IC₅₀ 0.24 µM) engineered for superior target engagement. The 4-ethoxyphenyl moiety fine-tunes urea NH acidity, while the 3-fluorophenyl-pyrrolidinone scaffold ensures conformational restriction critical for potency. With moderate cLogP (2.2) and enhanced metabolic stability over methoxy analogs, it is the optimal probe for EET metabolism studies, CETSA/BRET assays, and oral dosing pilots in hypertension & metabolic syndrome models.

Molecular Formula C19H20FN3O3
Molecular Weight 357.385
CAS No. 894029-98-2
Cat. No. B2955994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS894029-98-2
Molecular FormulaC19H20FN3O3
Molecular Weight357.385
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C19H20FN3O3/c1-2-26-17-8-6-14(7-9-17)21-19(25)22-15-11-18(24)23(12-15)16-5-3-4-13(20)10-16/h3-10,15H,2,11-12H2,1H3,(H2,21,22,25)
InChIKeyWWUBAXMWVJMYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-98-2) for sEH-Targeted Research & Procurement


1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-98-2) is a 1,3-disubstituted urea incorporating a 5-oxopyrrolidine scaffold, classified as a soluble epoxide hydrolase (sEH) inhibitor [1]. Its structure pairs a 4-ethoxyphenyl urea domain with a 3-fluorophenyl-substituted pyrrolidinone, a design that mimics the pharmacophore of conformationally restricted urea inhibitors of sEH [2]. The compound serves as a research tool for studying epoxyeicosatrienoic acid (EET) metabolism and sEH-mediated pathways in hypertension, inflammation, and organ protection.

Why Generic Substitution of 1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-98-2) Fails in sEH Inhibitor Research


1,3-Disubstituted ureas are a well-validated chemotype for sEH inhibition, but minor structural modifications produce large shifts in potency, metabolic stability, and pharmacokinetics [1]. The 4-ethoxyphenyl group on the target compound introduces a specific electron-donating ether that fine-tunes urea NH acidity and hydrogen-bonding geometry, whereas the 3-fluorophenyl pyrrolidinone portion imposes conformational restriction critical for target engagement [2]. Simply interchanging analogs—e.g., a 4-methoxy or 4-bromo variant—can alter IC₅₀ by an order of magnitude or more because the sEH active site is exquisitely sensitive to substituent sterics and electronics. The quantitative evidence below demonstrates exactly where CAS 894029-98-2 diverges from its closest in-class alternatives.

Quantitative Differentiation of 1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-98-2) from Comparator sEH Inhibitors


sEH Inhibitory Potency: Head-to-Head Comparison of CAS 894029-98-2 vs. 4-Ethoxyphenyl-Urea Analogs

The target compound achieves an inhibitory concentration of 0.24 µM against recombinant human sEH, as measured in a fluorescence-based enzyme assay [1]. This places it within the sub-micromolar potency range characteristic of mono-ether 1,3-disubstituted ureas. By contrast, the 4-methoxyphenyl analog (1-(4-methoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea) typically exhibits IC₅₀ values above 1 µM due to reduced hydrophobic complementarity with the sEH active-site tunnel [2]. The ethoxy-for-methoxy replacement improves potency by approximately 5-fold, a differential that directly influences the ligand efficiency required for cellular and in vivo probe studies.

sEH inhibition IC₅₀ urea pharmacophore

Calculated Lipophilicity (cLogP) as a Selectivity and Solubility Discriminator vs. 4-Bromophenyl Analog

Computed partition coefficient (XLogP3-AA) for CAS 894029-98-2 is 2.2, indicating moderate lipophilicity suitable for oral bioavailability and CNS restriction [1]. The closely related 4-bromophenyl analog (1-(3-bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea) has a calculated XLogP of approximately 3.0, reflecting the higher hydrophobicity of the bromine substituent [2]. A ΔcLogP of ~0.8 units shifts the compound closer to the optimal range for oral absorption (Lipinski Rule of Five) and reduces the risk of hERG channel blockade or phospholipidosis, common liabilities of more lipophilic sEH inhibitors.

cLogP physicochemical property drug-likeness

Hydrogen-Bond Donor Count and Molecular Recognition: 4-Ethoxy vs. 4-Difluoromethoxy Analogs

CAS 894029-98-2 presents 2 hydrogen-bond donors (urea NH groups), matching the minimal donor count observed in potent sEH inhibitors that rely on a bifurcated H-bond interaction with Asp335 of the enzyme [1]. The 4-difluoromethoxy analog (1-(4-(difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea) also has 2 donors, but the difluoromethoxy group introduces a strong electron-withdrawing effect that weakens the hydrogen-bond-accepting capacity of the adjacent phenyl ring, potentially altering the urea binding geometry [2]. The ethoxy group, being electron-donating, preserves the electron density on the phenyl ring and maintains the canonical urea binding pose observed in co-crystal structures.

H-bond donor target engagement pharmacophore

Best Research & Industrial Application Scenarios for 1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-98-2)


sEH Probe for Cellular Target-Engagement Assays

The sub-micromolar IC₅₀ (0.24 µM) enables cellular thermal shift assays (CETSA) and BRET-based occupancy studies in HEK293 or primary endothelial cells at concentrations that minimize cytotoxicity [1]. The moderate cLogP (2.2) ensures adequate cell permeability without excessive membrane sequestration, making it a reliable chemical probe for confirming sEH-dependent phenotypes in inflammation or angiogenesis models.

In Vivo Pharmacokinetic Bridging Studies (Rodent)

With its favorable H-bond donor count and balanced lipophilicity, CAS 894029-98-2 is suited for oral dosing pilot studies in mice or rats to establish sEH target engagement in tissues such as kidney, liver, and heart [1]. The ethoxy group confers improved metabolic stability over methoxy analogs, supporting once-daily dosing regimens in hypertension and metabolic syndrome models.

Structure-Activity Relationship (SAR) Comparator for Ether-Substituted Urea Libraries

As a pure mono-ethoxyphenyl urea with a 3-fluoropyrrolidinone scaffold, this compound serves as a benchmark for SAR exploration: replacing the ethoxy group with bulkier or more polar ethers, or the 3-fluorophenyl with other halogens, systematically modulates potency and selectivity [1]. It provides a well-characterized reference point for medicinal chemistry optimization campaigns targeting improved sEH drug candidates.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.